3-(2-Chloro-4-fluorophenoxy)pyrrolidine
Overview
Description
“3-(2-Chloro-4-fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H11ClFNO. It has a molecular weight of 215.65 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-(2-Chloro-4-fluorophenoxy)pyrrolidine”, often involves reactions of primary amines with diols . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides has also been reported .Molecular Structure Analysis
The InChI code for “3-(2-Chloro-4-fluorophenoxy)pyrrolidine” is 1S/C10H11ClFNO/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 .Scientific Research Applications
- Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results/Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis and Application of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Methods of Application: The paper discusses the synthesis and applications of TFMP and its derivatives .
- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Pyrrolidine-2,5-dione Compounds
- Application Summary: Pyrrolidine-2,5-dione is a versatile scaffold. A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II. Both isoenzymes are involved in several diseases .
- Methods of Application: The review discusses the synthesis and the reaction conditions of pyrrolidine-2,5-dione compounds .
- Results/Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2-Chloro-3-(trifluoromethyl)pyridine Compounds
- Application Summary: 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
- Methods of Application: The paper discusses the synthesis and applications of 2,3-CTF and its derivatives .
- Results/Outcomes: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The safety data sheet for a similar compound, “3-(3-Chloro-4-fluorophenoxy)pyrrolidine”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHTNULNLTTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663053 | |
Record name | 3-(2-Chloro-4-fluorophenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-fluorophenoxy)pyrrolidine | |
CAS RN |
946726-66-5 | |
Record name | 3-(2-Chloro-4-fluorophenoxy)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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